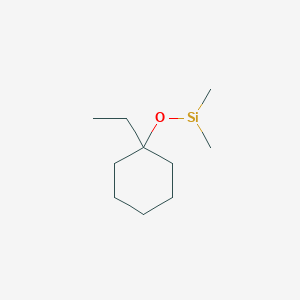
Sodium silicide (NaSi)(7CI,8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium silicide (NaSi)(7CI,8CI,9CI) is an inorganic compound composed of sodium and silicon. It typically appears as a grey or black crystalline solid. This compound is known for its reactivity with water, producing hydrogen gas and sodium silicate in an exothermic reaction . Sodium silicide is utilized in various applications, including the synthesis of other compounds and in the semiconductor industry .
Preparation Methods
Sodium silicide can be synthesized through the direct reaction of metallic sodium with silicon at elevated temperatures. The reaction is as follows: [ 2 \text{Na} + \text{Si} \rightarrow \text{NaSi} ] This method requires careful handling due to the reactivity of sodium and the high temperatures involved .
Industrial production methods often involve similar high-temperature reactions, ensuring the purity and consistency of the product. The process must be conducted in an inert atmosphere to prevent unwanted reactions with oxygen or moisture .
Chemical Reactions Analysis
Sodium silicide undergoes several types of chemical reactions, including:
-
Reaction with Water: : Sodium silicide reacts readily with water, producing hydrogen gas and sodium silicate: [ 2 \text{NaSi} + 5 \text{H}_2\text{O} \rightarrow 5 \text{H}_2 + \text{Na}_2\text{Si}_2\text{O}_5 ] This reaction is highly exothermic, releasing approximately 175 kJ/mol .
-
Oxidation: : Sodium silicide can be oxidized to form sodium oxide and silicon dioxide. This reaction typically requires an oxidizing agent and elevated temperatures.
-
Reduction: : Sodium silicide can act as a reducing agent in various chemical reactions, particularly in the synthesis of other silicides and silicon-based materials .
Common reagents used in these reactions include water, oxygen, and various oxidizing agents. The major products formed from these reactions are hydrogen gas, sodium silicate, sodium oxide, and silicon dioxide .
Scientific Research Applications
Sodium silicide has several scientific research applications:
-
Chemistry: : It is used as a precursor for the synthesis of other silicon-based compounds and materials. Its reactivity makes it valuable in various chemical synthesis processes .
-
Biology and Medicine:
-
Industry: : In the semiconductor industry, sodium silicide is used in the production of silicon wafers and other silicon-based components. Its ability to produce hydrogen gas also makes it relevant in hydrogen storage and generation technologies .
Mechanism of Action
The primary mechanism by which sodium silicide exerts its effects is through its reactivity with water and other compounds. When sodium silicide comes into contact with water, it undergoes a vigorous reaction, producing hydrogen gas and sodium silicate. This reaction is driven by the strong affinity of sodium for oxygen and the formation of stable silicon-oxygen bonds .
Comparison with Similar Compounds
Sodium silicide can be compared to other silicides, such as:
-
Lithium Silicide (LiSi): : Similar to sodium silicide, lithium silicide reacts with water to produce hydrogen gas. lithium silicide is more reactive and less stable than sodium silicide .
-
Potassium Silicide (KSi): : Potassium silicide also reacts with water, but it is even more reactive than sodium silicide. The reactivity increases as we move down the alkali metal group in the periodic table .
-
Calcium Silicide (CaSi2): : Calcium silicide is less reactive with water compared to sodium silicide. It is used in different industrial applications, such as in the production of special alloys .
Sodium silicide’s unique combination of reactivity and stability makes it particularly useful in specific applications where controlled reactivity is required .
Properties
CAS No. |
12164-12-4 |
|---|---|
Molecular Formula |
NaSi |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



